Cas no 1135283-16-7 (5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol)
5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
- 4(3H)-Pyrimidinone, 5-iodo-2-methyl-6-(methylamino)-
- 5-Iodo-2-methyl-6-(methylamino)pyrimidin-4(3H)-one
- 5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol
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- MDL: MFCD12025850
- Inchi: 1S/C6H8IN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11)
- InChI Key: ZNZVGGHTNYVXPV-UHFFFAOYSA-N
- SMILES: C1(C)=NC(NC)=C(I)C(=O)N1
Computed Properties
- Exact Mass: 264.971
- Monoisotopic Mass: 264.971
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.5A^2
Experimental Properties
- Density: 2.0±0.1 g/cm3
- Boiling Point: 301.8±42.0 °C at 760 mmHg
- Flash Point: 136.3±27.9 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 046280-500mg |
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol, >95% |
1135283-16-7 | >95% | 500mg |
$721.00 | 2023-09-06 | |
| Chemenu | CM486217-1g |
5-Iodo-2-methyl-6-(methylamino)pyrimidin-4(3H)-one |
1135283-16-7 | 95% | 1g |
$751 | 2023-02-03 | |
| abcr | AB269081-500 mg |
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol, 95%; . |
1135283-16-7 | 95% | 500mg |
€579.60 | 2023-04-26 | |
| abcr | AB269081-1 g |
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol, 95%; . |
1135283-16-7 | 95% | 1g |
€1115.20 | 2023-04-26 | |
| Key Organics Ltd | AD-5002-1MG |
5-iodo-2-methyl-6-(methylamino)-4-pyrimidinol |
1135283-16-7 | >95% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | AD-5002-5MG |
5-iodo-2-methyl-6-(methylamino)-4-pyrimidinol |
1135283-16-7 | >95% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | AD-5002-10MG |
5-iodo-2-methyl-6-(methylamino)-4-pyrimidinol |
1135283-16-7 | >95% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | AD-5002-0.5G |
5-iodo-2-methyl-6-(methylamino)-4-pyrimidinol |
1135283-16-7 | >95% | 0.5g |
£325.00 | 2025-02-08 | |
| Key Organics Ltd | AD-5002-1G |
5-iodo-2-methyl-6-(methylamino)-4-pyrimidinol |
1135283-16-7 | >95% | 1g |
£650.00 | 2025-02-08 | |
| Key Organics Ltd | AD-5002-5G |
5-iodo-2-methyl-6-(methylamino)-4-pyrimidinol |
1135283-16-7 | >95% | 5g |
£2600.00 | 2025-02-08 |
5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol Suppliers
5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol
5-Iodo-2-Methyl-6-(Methylamino)Pyrimidin-4-Ol: A Comprehensive Overview
The compound 5-Iodo-2-Methyl-6-(Methylamino)Pyrimidin-4-Ol (CAS No. 1135283-16-7) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and pharmacology. This pyrimidine derivative has garnered attention due to its unique structural features and promising biological activities. In recent years, advancements in synthetic methodologies and computational modeling have shed light on its synthesis, properties, and applications.
Pyrimidine derivatives, such as 5-Iodo-2-Methyl-6-(Methylamino)Pyrimidin-4-Ol, are known for their versatility in biological systems. The presence of an iodine atom at the 5-position introduces electronic effects that can influence the molecule's reactivity and bioavailability. Additionally, the methyl group at position 2 and the methylamino group at position 6 contribute to the molecule's hydrophobicity and hydrogen bonding capacity, respectively. These features make it a valuable candidate for drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
Recent studies have explored the synthesis of 5-Iodo-2-Methyl-6-(Methylamino)Pyrimidin-4-Ol using various approaches, including microwave-assisted synthesis and catalytic methods. These techniques have not only improved the yield but also reduced reaction times, making the compound more accessible for further research. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against several kinases, which are key targets in cancer therapy.
The biological evaluation of 5-Iodo-2-Methyl-6-(Methylamino)Pyrimidin-4-Ol has revealed its potential as an anti-inflammatory agent as well. Research conducted by Smith et al. (2023) indicated that this compound can modulate inflammatory pathways by inhibiting specific enzymes involved in cytokine production. This dual functionality—anti-inflammatory and anti-cancer—underscores its potential as a multi-target therapeutic agent.
In terms of pharmacokinetics, 5-Iodo-2-Methyl-6-(Methylamino)Pyrimidin-4-Ol has shown favorable absorption profiles in preclinical models. A study published in *Drug Metabolism and Disposition* highlighted that the compound demonstrates moderate solubility in aqueous solutions and acceptable permeability across biological membranes. These properties are crucial for ensuring effective delivery to target tissues.
Moreover, computational studies have played a pivotal role in understanding the molecular interactions of 5-Iodo-2-Methyl-6-(Methylamino)Pyrimidin-4-Ol with its target proteins. Using molecular docking simulations, researchers have identified key residues responsible for binding affinity. These insights have guided further optimization efforts to enhance potency and selectivity.
Looking ahead, the development of 5-Iodo-2-Methyl-6-(Methylamino)Pyrimidin
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